2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline
Beschreibung
2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure comprises a triazole ring fused to a quinazoline scaffold, with a methyl group at position 2 and a 4-methylbenzylthio substituent at position 3. Synthetically, such compounds are often prepared via Pd-catalyzed Suzuki–Miyaura cross-coupling or acid-mediated Dimroth rearrangements, as demonstrated in related triazoloquinazoline derivatives .
Eigenschaften
Molekularformel |
C18H16N4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-methyl-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4S/c1-12-7-9-14(10-8-12)11-23-18-20-16-6-4-3-5-15(16)17-19-13(2)21-22(17)18/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
WNABSRUEZBQSIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-5-[(4-Methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazolin beinhaltet typischerweise die Behandlung von 4-Hydrazinochinazolin mit Kaliumethylxanthogenat. Diese Reaktion verläuft über eine einfache in situ Dimroth-artige Umlagerung . Eine andere Methode beinhaltet die Alkylierung von Kalium-2-thio-[1,2,4]triazolo[1,5-c]chinazolin mit Halogencarbonsäuren und deren Estern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 2-Methyl-5-[(4-Methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazolin nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, ist für die Produktion im industriellen Maßstab entscheidend.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(4-Methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazolin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinen antimikrobiellen und antimykotischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-5-[(4-Methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazolin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden, und ihre hohen Dipolmomente ermöglichen es ihr, mit Enzymen und Rezeptoren zu interagieren, was zu ihren biologischen Aktivitäten führt. Zum Beispiel hängt seine antimikrobielle Aktivität mit seiner Wechselwirkung mit bakteriellen Zellmembranen zusammen, wodurch deren Integrität gestört wird.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a quinazoline core fused with a triazole ring, along with a thioether group. This unique structure contributes to its reactivity and biological properties. The synthesis of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield.
Pharmacological Activities
1. Anticancer Activity:
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline can inhibit key enzymes involved in cancer progression. For instance:
- Inhibition of Tyrosine Kinase: Quinazoline derivatives are known to inhibit tyrosine kinase receptors which are often overexpressed in various cancers such as breast and prostate cancer. This inhibition can lead to reduced tumor growth and improved patient outcomes .
- Cell Cycle Arrest and Apoptosis Induction: In vitro studies have demonstrated that certain derivatives can induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in cancer cell lines like MCF-7 and HepG2 .
2. Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects:
Some studies indicate that quinazoline derivatives may exhibit anti-inflammatory effects by modulating inflammatory pathways. This property could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies highlight the effectiveness of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline and its analogs:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets. The compound’s ability to form hydrogen bonds and its high dipole moments enable it to interact with enzymes and receptors, leading to its biological activities . For instance, its antimicrobial activity is linked to its interaction with bacterial cell membranes, disrupting their integrity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Isomers
Triazoloquinazolines exhibit structural diversity based on annelation patterns ([1,5-c] vs. [4,3-c]) and substituent positions. Key analogues include:
Key Structural Differences :
- Annelation Type : [1,5-c] isomers (e.g., target compound) exhibit distinct photophysical properties compared to [4,3-c] isomers, with the former showing higher fluorescence quantum yields due to reduced steric hindrance .
Photophysical Properties
Comparative data for triazoloquinazoline fluorophores:
Notable Trends:
- Solvent Polarity: [1,5-c] derivatives display pronounced solvatochromism; emission redshifts in polar solvents (e.g., Φ decreases from 0.72 in CHCl₃ to 0.45 in DMF) .
- Substituent Impact: Electron-donating groups (e.g., diethylamino) enhance fluorescence, while bulky aryl groups reduce Φ due to aggregation .
Antimicrobial Activity :
- The 2-thio-[1,5-c]quinazoline scaffold exhibits broad-spectrum activity, with MIC values of 8–32 µg/mL against Candida albicans and Aspergillus niger .
- Comparison : The target compound’s 4-methylbenzylthio group may improve antifungal potency compared to simpler thioether derivatives due to increased hydrophobicity .
Receptor Affinity :
- [1,5-c] derivatives show selectivity for adenosine receptors (e.g., A₃ antagonist Ki = 6.94 nM for spiro-indole derivatives) .
- Structural Advantage : The methylbenzylthio group in the target compound could modulate receptor binding kinetics compared to unsubstituted analogues.
Biologische Aktivität
2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound belonging to the quinazoline derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly the incorporation of a triazole ring and a thioether group, contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The structure of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline can be represented as follows:
This compound consists of:
- A quinazoline core , which is known for various biological activities.
- A triazole ring , enhancing its interaction with biological targets.
- A thioether moiety , which may influence its reactivity and bioavailability.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline have shown cytotoxic effects against various cancer cell lines. In one study, derivatives with similar structures exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound 17 | HepG2 | 7.00 |
| Compound 18 | HCT-116 | 8.00 |
These findings indicate that structural modifications can enhance the anticancer activity of quinazoline derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds exhibiting a similar scaffold have shown significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation . For example, certain derivatives demonstrated IC50 values below 50 μM in inhibiting LPS-induced NF-κB activity.
Table 2: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | IC50 (μM) |
|---|---|
| Compound A | <30 |
| Compound B | <25 |
| Compound C | <20 |
These results suggest that modifications in the chemical structure can lead to enhanced anti-inflammatory effects.
The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cancer progression and inflammation. For instance:
- Topoisomerase II Inhibition : Some quinazoline derivatives act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .
- DNA Intercalation : The planar structure of these compounds allows them to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have documented the biological activities of quinazoline derivatives:
- Cytotoxicity Studies : A study evaluated a series of quinazolines against cancer cell lines (MCF7 and A549), revealing potent cytotoxicity correlated with structural variations .
- In Vivo Studies : Animal models have shown that certain quinazoline derivatives can reduce tumor size significantly compared to control groups .
Q & A
Q. Alternative Methods :
Q. Example Reaction Table :
| Starting Material | Solvent | Catalyst | Time (h) | Product (Yield%) | Reference |
|---|---|---|---|---|---|
| [2-(3-Aryl-triazolyl)phenyl]amine | Acetic acid | None | 3–6 | Dihydro (60–93%) | |
| 5-R-Dihydro derivative | Methanol | K₂CO₃ | 8 | Aromatic (55–91%) |
[Basic] Which analytical techniques are critical for confirming the structure and purity of triazoloquinazoline derivatives?
Answer:
Structural elucidation relies on:
Q. Contradiction Resolution :
- Partial Oxidation : Intermediate mixtures (dihydro + aromatic) occur at 3–6 hours. Use column chromatography (silica gel, ethyl acetate/hexane) for separation .
[Advanced] What strategies optimize the biological activity of triazoloquinazoline derivatives through substituent modification?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Anticancer Activity :
- 5-Substituents : Bulky groups (e.g., cyclohexyl) enhance kinase inhibition (IC₅₀ <10 μM) .
- 2-Substituents : Electron-withdrawing groups (e.g., CF₃) improve receptor binding (A₂ adenosine IC₅₀ = 2 nM) .
- Antimicrobial Activity :
Q. SAR Table :
| Substituent (Position) | Biological Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| 5-Cyclopentyl, 2-(4-Fluorophenyl) | Anticancer (Kinase inhibition) | 7.03 μM | |
| 5-(4-Methylbenzyl)thio | Antifungal (C. albicans) | 25 μg/mL |
[Advanced] How can computational methods enhance the design of triazoloquinazoline-based therapeutics?
Answer:
- Molecular Docking : Predicts binding to targets (e.g., S. aureus dihydrofolate reductase, EGFR kinase). Key steps:
Q. Case Study :
- Compound 2i (2-heteroaryl derivative): Docking predicted EGFR inhibition (ΔG = -9.2 kcal/mol), validated experimentally (IC₅₀ = 3.12 μM) .
[Basic] What are the key challenges in reproducing synthetic yields for triazoloquinazoline derivatives?
Answer:
- Sensitivity to Atmosphere : Reactions require inert conditions (N₂/Ar) to prevent oxidation side reactions .
- Purification : Dihydro/aromatic mixtures necessitate gradient elution (e.g., 5→100% ethyl acetate in hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
